molecular formula C12H12O2 B13026959 4,8-Dimethylnaphthalene-1,5-diol

4,8-Dimethylnaphthalene-1,5-diol

Cat. No.: B13026959
M. Wt: 188.22 g/mol
InChI Key: XSAWNJXBISKENL-UHFFFAOYSA-N
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Description

4,8-Dimethylnaphthalene-1,5-diol is a naphthalene derivative featuring hydroxyl groups at positions 1 and 5, and methyl substituents at positions 4 and 7. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl groups and enhanced lipophilicity from the methyl groups. Below, we systematically compare this compound with similar molecules, focusing on substituent effects, bioactivity, and synthesis.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4,8-dimethylnaphthalene-1,5-diol

InChI

InChI=1S/C12H12O2/c1-7-3-5-10(14)12-8(2)4-6-9(13)11(7)12/h3-6,13-14H,1-2H3

InChI Key

XSAWNJXBISKENL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=C(C=C1)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnaphthalene-1,5-diol typically involves the hydroxylation of 4,8-dimethylnaphthalene. One common method is the oxidation of 4,8-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydroxylation reaction. The process is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnaphthalene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

4,8-Dimethylnaphthalene-1,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,8-Dimethylnaphthalene-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

4-Methoxynaphthalene-1,5-diol (Compound 2, ) shares the naphthalene backbone and diol configuration but replaces methyl groups with a methoxy group at position 3. Key differences include:

  • Electronic Effects : Methoxy groups are electron-withdrawing via resonance, reducing electron density on the aromatic ring compared to electron-donating methyl groups. This alters reactivity in electrophilic substitution reactions.
  • Bioactivity: Compound 2 exhibits anti-inflammatory activity by inhibiting NO production in LPS-induced RAW264.7 cells .

Backbone Variation: Naphthalene vs. Phenanthrene

2-Methoxy-9,10-dihydrophenanthrene-4,5-diol (Compound 65, ) features a phenanthrene backbone with similar diol and methoxy substituents. Differences include:

  • Planarity : Phenanthrene’s fused aromatic system increases planarity compared to naphthalene, influencing π-π stacking and interactions with biological targets.

Sulfur-Containing Analogs

trans-1,2-Dithiane-4,5-diol () introduces sulfur atoms into the diol structure. Key distinctions:

  • Reactivity : Sulfur’s electronegativity and larger atomic radius alter redox properties and metal-binding capacity.
  • Applications : Dithiane diols are used in biodesulfurization processes, contrasting with the pharmaceutical focus of aromatic diols .

Data Table: Comparative Analysis of Key Compounds

Compound Name Backbone Substituents Molecular Weight (g/mol) Bioactivity/Application Source
4,8-Dimethylnaphthalene-1,5-diol Naphthalene -OH (1,5), -CH₃ (4,8) ~194 (estimated) Not reported (inferred: potential anti-inflammatory) N/A
4-Methoxynaphthalene-1,5-diol Naphthalene -OH (1,5), -OCH₃ (4) ~194 (estimated) Anti-inflammatory (NO inhibition)
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol Phenanthrene -OH (4,5), -OCH₃ (2) ~270 (estimated) Antioxidant, cytotoxic activities
trans-1,2-Dithiane-4,5-diol Dithiane -OH (4,5), S-atoms ~154 Coal biodesulfurization

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